(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid
Overview
Description
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid is a heterocyclic compound containing both sulfur and nitrogen atoms. It is derived from the thiazole ring, which is known for its significant role in medicinal chemistry. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid typically involves the condensation of a halogenated acetic acid derivative with thiourea, followed by hydrolysis . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The process can be summarized as follows:
Condensation: Halogenated acetic acid derivative reacts with thiourea.
Hydrolysis: The intermediate product is hydrolyzed to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate: Known for its antimicrobial and antifungal properties.
2-Methoxyiminoacetic acid derivatives: These compounds exhibit similar biological activities but differ in their chemical structure and reactivity.
Uniqueness
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxyimino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H7N3O4S |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H7N3O4S/c1-3(11)14-10-5(6(12)13)4-2-15-7(8)9-4/h2H,1H3,(H2,8,9)(H,12,13) |
InChI Key |
OBRMMFBYPFFKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C(C1=CSC(=N1)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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